molecular formula C7H3F6NS B6350592 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione CAS No. 1286744-08-8

3,5-Bis-trifluoromethyl-1H-pyridine-4-thione

Cat. No.: B6350592
CAS No.: 1286744-08-8
M. Wt: 247.16 g/mol
InChI Key: SEFVQAKKYFCFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis-trifluoromethyl-1H-pyridine-4-thione is a chemical compound with the molecular formula C7H3F6NS and a molecular weight of 247.161 g/mol It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis-trifluoromethyl-1H-pyridine-4-thione typically involves the introduction of trifluoromethyl groups onto a pyridine ring. One common method is the reaction of 3,5-dibromo-4-pyridinethione with trifluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis-trifluoromethyl-1H-pyridine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis-trifluoromethyl-1H-pyridine-4-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzene: Similar in structure but lacks the thione group.

    3,5-Bis(trifluoromethyl)pyridine: Similar but without the thione group.

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Contains a pyrazole ring instead of a pyridine ring

Uniqueness

3,5-Bis-trifluoromethyl-1H-pyridine-4-thione is unique due to the presence of both trifluoromethyl and thione groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)-1H-pyridine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NS/c8-6(9,10)3-1-14-2-4(5(3)15)7(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFVQAKKYFCFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)C(=CN1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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